

# TNO155 in KRAS-Mutant Cancers: A Technical Guide to Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TNO211    |           |
| Cat. No.:            | B12388713 | Get Quote |

Executive Summary: TNO155 is a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2. In KRAS-mutant cancers, TNO155 demonstrates significant antitumor activity, primarily by suppressing the RAS-mitogen-activated protein kinase (MAPK) signaling pathway. Its mechanism is particularly effective in combination with direct KRAS inhibitors, such as those targeting the KRAS G12C mutation. TNO155 works by blocking the crucial SHP2-mediated signal transduction from receptor tyrosine kinases (RTKs) to RAS. This action prevents the feedback reactivation of the MAPK pathway, a common resistance mechanism to targeted therapies, leading to a more sustained and potent inhibition of tumor growth. Preclinical and clinical data support the synergistic effect of TNO155 with KRAS G12C inhibitors, offering a promising therapeutic strategy for this challenging patient population.

# Introduction: The Challenge of KRAS-Mutant Cancers

KRAS is the most frequently mutated oncogene in human cancers, driving tumor growth and proliferation in a significant percentage of non-small cell lung cancers (NSCLC), colorectal cancers (CRC), and pancreatic ductal adenocarcinomas (PDAC)[1][2][3]. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of a well-defined binding pocket[4]. The development of allele-specific inhibitors targeting the KRAS G12C mutation marked a significant breakthrough[2]. However, the clinical efficacy of these monotherapies is often limited by intrinsic and acquired resistance, frequently driven by feedback reactivation of the RAS-MAPK pathway[2][5][6].



This has led to the exploration of combination therapies. SHP2 (Src homology 2 domain-containing phosphatase 2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role as a central node in signal transduction downstream of multiple RTKs[2][4][7]. By activating RAS, SHP2 is essential for the full activation of the MAPK cascade, making it a compelling target to overcome resistance to KRAS inhibitors[3][4].

#### **TNO155: Core Mechanism of Action**

TNO155 is an orally active, allosteric inhibitor that stabilizes SHP2 in an inactive conformation[8]. Its mechanism of action is centered on the disruption of the RAS-MAPK signaling cascade, which is hyperactivated in many KRAS-mutant tumors.

#### SHP2's Role in RAS-MAPK Signaling

SHP2 is a key mediator between activated RTKs and RAS[2]. Upon growth factor binding, RTKs autophosphorylate, creating docking sites for adaptor proteins like Grb2, which in turn recruits SOS1 (Son of Sevenless), a guanine nucleotide exchange factor (GEF)[7]. SHP2 is recruited to these signaling complexes and is required for the full activation of RAS. It dephosphorylates specific sites on RTKs or docking proteins, a process that ultimately promotes the exchange of GDP for GTP on RAS, switching it to its active state[7]. Active, GTP-bound RAS then initiates a downstream phosphorylation cascade through RAF, MEK, and ERK, driving cell proliferation, survival, and differentiation[3][4].

### **TNO155's Inhibition of the Pathway**

TNO155 binds to a pocket on the SHP2 protein, locking it in a closed, autoinhibited state[8]. This prevents SHP2 from participating in the RTK signaling complex. The direct consequences are:

- Reduced RAS Activation: By inhibiting SHP2, TNO155 prevents the efficient activation of RAS downstream of RTKs[9][10].
- Suppression of Downstream Signaling: The reduction in active RAS leads to decreased phosphorylation and activation of RAF, MEK, and ultimately ERK, thereby inhibiting the oncogenic output of the MAPK pathway[7][11].



// Edges RTK -> Grb2\_SOS1 [label="Recruits"]; RTK -> SHP2 [label="Activates"]; SHP2 -> RAS [label="Promotes\nActivation", color="#34A853"]; Grb2\_SOS1 -> RAS [label="GDP -> GTP\nExchange"]; TNO155 -> SHP2 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; RAS -> KRAS\_GTP [label="KRAS Mutation\n(e.g., G12C)\nOncogenic Activation"]; KRAS\_GTP -> RAF -> MEK -> ERK; ERK -> Transcription [style=dashed]; ERK -> RTK [label="Negative\nFeedback", color="#EA4335", style=dashed, constraint=false];

// Invisible nodes for alignment {rank=same; Grb2\_SOS1; SHP2;} } केंद Caption: TNO155 inhibits SHP2, blocking RTK-mediated activation of RAS and the downstream MAPK pathway.

# TNO155 in KRAS G12C Cancers: A Synergistic Approach

The primary rationale for using TNO155 in KRAS-mutant cancers, especially in combination with a KRAS G12C inhibitor, is to overcome adaptive resistance.

#### Adaptive Resistance to KRAS G12C Inhibition

When a KRAS G12C-specific inhibitor blocks the mutant protein, cancer cells often adapt. The inhibition of downstream signaling (e.g., ERK) can relieve a negative feedback loop, leading to the hyperactivation of upstream RTKs[6][9][12]. This RTK activity then signals through SHP2 to activate wild-type RAS isoforms (HRAS and NRAS) or the remaining unbound, cycling KRAS G12C, effectively bypassing the inhibitor and reactivating the MAPK pathway[9][12][13].

#### **TNO155's Role in Overcoming Resistance**

TNO155 directly counteracts this feedback mechanism. By inhibiting SHP2, it prevents the reactivating signal from hyperactivated RTKs from reaching RAS[2][9]. This dual blockade—a direct inhibitor hitting mutant KRAS G12C and TNO155 preventing the feedback loop—results in a more profound and durable suppression of MAPK signaling than either agent can achieve alone[3][12]. This synergistic interaction enhances antitumor activity and can overcome resistance[2][13].





Click to download full resolution via product page



### **Preclinical and Clinical Data**

The combination of TNO155 with KRAS G12C inhibitors has shown promising results in both preclinical models and clinical trials.

## **Preclinical Efficacy**

In various preclinical models, TNO155 has demonstrated the ability to enhance the efficacy of KRAS G12C inhibitors.



| Model Type          | Cancer Type                    | Key Findings                                                                                                                                                                              | Reference |
|---------------------|--------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| In Vitro Cell Lines | KRAS G12C Lung &<br>Colorectal | TNO155 in combination with a KRAS G12C inhibitor (Cpd 12a) showed synergistic antiproliferative effects and enhanced, sustained MAPK pathway inhibition.                                  | [9]       |
| In Vitro (Spheroid) | KRAS-Mutant<br>Cancers         | Sensitivity to SHP2 inhibition (SHP099) was more apparent in 3D spheroid models compared to 2D monolayers, suggesting dependence on upstream RTK/SHP2 signaling in a tumor- like context. | [14]      |
| In Vivo Xenografts  | KRAS G12C NSCLC                | The combination of JDQ443 (KRAS G12C inhibitor) and TNO155 extended the duration of tumor regression compared to either agent alone.                                                      | [15]      |
| In Vivo Xenografts  | KRAS G12C Human<br>Tumors      | The combination of adagrasib (KRAS G12C inhibitor) with a SHP2 inhibitor demonstrated greater antitumor activity                                                                          | [2]       |



compared to each agent alone.

#### **Clinical Trial Data**

Clinical trials are evaluating the safety and efficacy of TNO155 in combination with KRAS G12C inhibitors in patients with advanced solid tumors.

| Trial Name                  | Combination           | Patient<br>Population                                  | Key Efficacy Data (NSCLC, KRAS G12C inhibitor- pretreated)                                                                                                                 | Reference |
|-----------------------------|-----------------------|--------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| KontRASt-01<br>(Phase 1b/2) | TNO155 +<br>JDQ433    | Advanced KRAS<br>G12C-mutated<br>solid tumors          | Objective Response Rate (ORR): 33.3% Disease Control Rate (DCR): 66.7%                                                                                                     | [13]      |
| KRYSTAL-2<br>(Phase 1/2)    | TNO155 +<br>Adagrasib | Advanced solid<br>tumors with<br>KRAS G12C<br>mutation | The trial is designed to evaluate safety, tolerability, and clinical activity (ORR, PFS, OS). Data provides the rationale for the clinical evaluation of this combination. | [2][16]   |

# **Key Experimental Methodologies**

The following protocols are representative of the key experiments used to elucidate the mechanism and efficacy of TNO155.







Click to download full resolution via product page



## **Cell Proliferation Assay**

- Objective: To determine the effect of TNO155, alone and in combination, on the growth of cancer cell lines.
- · Methodology:
  - KRAS-mutant cancer cells (e.g., NCI-H2122, NCI-H1373) are seeded in 96-well plates.
  - After 24 hours, cells are treated with a dose matrix of TNO155 and a KRAS G12C inhibitor. A DMSO-treated group serves as a control.
  - Cells are incubated for a period of 3 to 6 days.
  - Cell viability is assessed using reagents like PrestoBlue or CellTiter-Glo.
  - Results are normalized to the DMSO control to calculate the percentage of growth inhibition. Synergy scores (e.g., using the Bliss independence model) are calculated to determine if the combination effect is greater than additive[1][9].

#### **Immunoblotting**

- Objective: To measure the effect of TNO155 on specific signaling proteins within the MAPK pathway.
- Methodology:
  - Cancer cells are grown and pretreated with DMSO or TNO155 for a specified time (e.g., 1 hour).
  - Cells are then treated with a KRAS G12C inhibitor for various short time points (e.g., 15 minutes to 48 hours)[1][9].
  - Cells are lysed, and protein concentrations are quantified.
  - Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.



- The membrane is probed with primary antibodies specific for proteins of interest, such as phospho-ERK (p-ERK), total ERK, phospho-SHP2, and KRAS. A loading control like tubulin or GAPDH is used to ensure equal loading.
- Secondary antibodies conjugated to an enzyme are used for detection via chemiluminescence[11].

#### In Vivo Efficacy Studies

- Objective: To evaluate the antitumor activity of TNO155 in a living organism.
- Methodology:
  - Human KRAS-mutant cancer cells are subcutaneously implanted into immunodeficient mice.
  - When tumors reach a specified volume, mice are randomized into treatment cohorts (e.g., Vehicle control, TNO155 alone, KRAS inhibitor alone, TNO155 + KRAS inhibitor combination).
  - Drugs are administered orally according to a predetermined schedule.
  - Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
  - The study endpoint is reached when tumors in the control group reach a maximum size, at which point tumors are harvested for further analysis. Efficacy is measured by tumor growth inhibition[9][17].

## Conclusion

TNO155 represents a key therapeutic agent in the treatment of KRAS-mutant cancers. Its core mechanism—the inhibition of the SHP2 phosphatase—positions it to effectively block signaling through the oncogenic RAS-MAPK pathway. Crucially, TNO155 addresses a primary mechanism of resistance to targeted KRAS G12C inhibitors by preventing the feedback reactivation of the pathway. The synergy observed in preclinical models and the promising early data from clinical trials underscore the potential of combining TNO155 with direct KRAS



inhibitors to create more durable and effective treatments for patients with these common and aggressive malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. targetedonc.com [targetedonc.com]
- 5. Mechanisms of resistance to KRASG12C-targeted therapy PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combinations with allosteric SHP2 inhibitor TNO155 to block receptor tyrosine kinase signaling - OAK Open Access Archive [oak.novartis.com]
- 13. onclive.com [onclive.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. A Phase 1/2 Trial of MRTX849 in Combination with TNO155 in Patients with Advanced Solid Tumors with KRAS G12C Mutation | Dana-Farber Cancer Institute [dana-farber.org]
- 17. SHP2 inhibition mitigates adaptive resistance to MEK inhibitors in KRAS-mutant gastric cancer through the suppression of KSR1 activity [pubmed.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [TNO155 in KRAS-Mutant Cancers: A Technical Guide to Its Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388713#tno155-mechanism-of-action-in-kras-mutant-cancers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com